(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride chemical properties
(1-Methyl-piperidin-2-yl)-acetic acid hydrochloride chemical properties
An In-Depth Technical Guide to the (1-Methyl-piperidin-2-yl)-acetic acid Scaffold and its Hydrochloride Salt
Introduction
The piperidine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically approved drugs and biologically active molecules.[1][2] Its conformational flexibility, metabolic stability, and ability to modulate physicochemical properties like solubility and lipophilicity make it an invaluable structural motif for drug design.[2] Within this class, functionalized piperidines such as (1-Methyl-piperidin-2-yl)-acetic acid represent a particularly versatile building block. The presence of a chiral center at the C2 position, a basic tertiary amine, and an acidic carboxylic acid handle provides three distinct points for structural diversification and interaction with biological targets.
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the core chemical properties, synthesis, and analytical characterization of the (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride scaffold. By synthesizing data from related structures and established chemical principles, this document provides the foundational knowledge necessary for the effective utilization of this compound in the laboratory and in the broader context of pharmaceutical innovation.
Molecular Structure and Physicochemical Properties
The fundamental structure consists of a piperidine ring N-methylated at position 1 and substituted with an acetic acid group at position 2. The hydrochloride salt form is typically a white to off-white crystalline powder, a characteristic that enhances its stability and solubility in aqueous media compared to the free base.[3][4]
Caption: Chemical structure of (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.
Key Structural Features:
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Chirality: The C2 carbon is a stereocenter, meaning the compound can exist as (R)- and (S)-enantiomers. The biological activity of chiral molecules can differ significantly between enantiomers, making stereocontrolled synthesis or chiral separation a critical consideration for pharmaceutical applications.[5]
-
Amphoteric Nature: The free base is amphoteric, containing a basic tertiary amine (pKa ~9-10) and an acidic carboxylic acid (pKa ~4-5). In the hydrochloride salt, the tertiary amine is protonated, forming a cationic piperidinium ion.
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Solubility: The hydrochloride salt form significantly improves water solubility, which is advantageous for biological assays and potential drug formulations.[4]
Comparative Physicochemical Properties
To understand the influence of substituent placement, the computed properties of (1-Methyl-piperidin-2-yl)-acetic acid are compared with its structural isomers where the acetic acid group is at the N1 or C4 position.
| Property | (1-Methyl-piperidin-2-yl)-acetic acid | (1-Methyl-piperidin-4-yl)-acetic acid[6] | Piperidin-1-yl-acetic acid[7] |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₅NO₂ | C₇H₁₃NO₂ |
| Molecular Weight (Free Base) | 157.21 g/mol | 157.21 g/mol | 143.18 g/mol |
| Molecular Weight (HCl Salt) | 193.67 g/mol | 193.67 g/mol [6] | 179.64 g/mol [8] |
| Topological Polar Surface Area | 49.3 Ų | 49.3 Ų | 40.5 Ų[7] |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| Rotatable Bonds | 2 | 2 | 2 |
Data for the title compound are computed based on its structure, while data for isomers are from cited sources.
Synthesis and Derivatization Strategy
A robust synthetic pathway is essential for accessing this scaffold and its derivatives. A logical retrosynthetic approach breaks the target molecule down into simpler, commercially available precursors.
Caption: Retrosynthetic analysis of (1-Methyl-piperidin-2-yl)-acetic acid HCl.
Proposed Synthetic Protocol
This protocol outlines a plausible, multi-step synthesis based on standard organic chemistry transformations.[9]
Step 1: N-Methylation of Piperidine-2-carboxylic acid ethyl ester
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Reaction Setup: To a solution of ethyl piperidine-2-carboxylate in methanol, add a 37% aqueous solution of formaldehyde (1.2 eq) followed by palladium on carbon (10% w/w).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-18 hours.
-
Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to yield ethyl 1-methylpiperidine-2-carboxylate.
Step 2: Reduction to 1-Methylpiperidine-2-methanol
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Reaction Setup: Dissolve the crude ester from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.
-
Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) in THF. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
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Work-up: Cautiously quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup). Filter the resulting solids and wash thoroughly with ethyl acetate. Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate to yield the target alcohol.
Step 3: Conversion to (1-Methyl-piperidin-2-yl)-acetonitrile
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Chlorination: Dissolve the alcohol from Step 2 in dichloromethane and cool to 0 °C. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise. Stir at room temperature for 2-3 hours.
-
Cyanation: Remove the solvent under reduced pressure. Dissolve the crude chloride intermediate in a polar aprotic solvent like DMSO and add sodium cyanide (NaCN, 1.5 eq). Heat the mixture to 60-70 °C and stir for 8-12 hours.
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Work-up: Cool the reaction mixture and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the nitrile.
Step 4: Hydrolysis to (1-Methyl-piperidin-2-yl)-acetic acid and Salt Formation
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Hydrolysis: Add 6M hydrochloric acid to the crude nitrile from Step 3. Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours.
-
Isolation: Monitor the reaction for the disappearance of the nitrile and formation of the carboxylic acid. Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove water and excess HCl.
-
Purification: The resulting solid is the crude hydrochloride salt. Recrystallize from a suitable solvent system (e.g., ethanol/ether) to obtain pure (1-Methyl-piperidin-2-yl)-acetic acid hydrochloride.
Derivatization via Amide Coupling
The carboxylic acid functionality is a prime handle for creating libraries of compounds through amide bond formation, a cornerstone of medicinal chemistry.[10]
Caption: General workflow for amide derivatization.
Spectroscopic and Analytical Characterization
Proper characterization is crucial to confirm the structure and purity of the synthesized compound. Below are the expected spectroscopic signatures.
| Technique | Expected Features |
| ¹H NMR | - N-CH₃: A singlet around 2.5-3.0 ppm. - Piperidine Ring Protons: A complex series of multiplets between 1.5-3.5 ppm. - -CH₂-COOH: Two diastereotopic protons appearing as a multiplet (dd or AB quartet) around 2.2-2.8 ppm. - -COOH: A broad singlet at >10 ppm (often exchanges with D₂O). |
| ¹³C NMR | - C=O: A peak in the range of 170-180 ppm. - Piperidine Ring Carbons: Peaks between 20-60 ppm. - N-CH₃: A peak around 40-45 ppm. - -CH₂-COOH: A peak around 35-45 ppm. |
| Mass Spec (ESI+) | Expected (M+H)⁺ for the free base (C₈H₁₅NO₂) at m/z = 158.12. Common fragments would include loss of H₂O and CO₂. |
| Infrared (IR) | - O-H stretch (acid): A very broad band from 2500-3300 cm⁻¹. - C-H stretch: Bands around 2850-3000 cm⁻¹. - C=O stretch (acid): A strong, sharp band around 1700-1730 cm⁻¹. - N⁺-H stretch (salt): A broad band around 2400-2700 cm⁻¹. |
A sensitive and specific LC-MS/MS method can be developed for quantitative analysis, which is essential for pharmacokinetic and drug metabolism studies.[11]
Handling, Storage, and Safety
-
GHS Hazard Classification (Predicted): Based on isomers like 2-(1-Methylpiperidin-4-yl)acetic acid hydrochloride, the compound should be treated as a potential irritant.[6]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As a hydrochloride salt, it is hygroscopic and should be protected from moisture.
Applications in Research and Drug Development
The (1-Methyl-piperidin-2-yl)-acetic acid scaffold is a valuable starting point for exploring several therapeutic areas, owing to the prevalence of the piperidine motif in approved drugs.[2]
-
CNS Disorders: Piperidine derivatives are widely used in the development of agents targeting the central nervous system, including antidepressants and antipsychotics.[4]
-
Analgesics: The piperidine core is a well-established pharmacophore in analgesic compounds, most famously in the fentanyl series of opioid receptor modulators.[9][13]
-
Scaffold for Library Synthesis: The defined stereochemistry and orthogonal functional groups (tertiary amine and carboxylic acid) make this molecule an ideal building block for creating diverse chemical libraries for high-throughput screening.
The strategic incorporation of this scaffold allows for fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing its potential to become a successful drug candidate.[2]
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